molecular formula C17H14N2OS B11086788 (5Z)-5-benzylidene-2-(methylsulfanyl)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-benzylidene-2-(methylsulfanyl)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11086788
M. Wt: 294.4 g/mol
InChI Key: PBSGPWXEACCHLT-QINSGFPZSA-N
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Description

2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the reaction of 5-arylidene-2-methylsulfanylimidazolones with terminal acetylenes in the presence of a palladium catalyst and copper iodide . This reaction is notable for forming a compound with a methylsulfanylethenyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production, involving similar reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may regulate the transcription of genes that control cell-cycle progression through the phosphorylation of histones . This regulation can lead to epigenetic inhibition of a subset of genes, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-(METHYLSULFANYL)-1-PHENYL-4-[(Z)-1-PHENYLMETHYLIDENE]-1H-IMIDAZOL-5-ONE apart is its unique combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(5Z)-5-benzylidene-2-methylsulfanyl-3-phenylimidazol-4-one

InChI

InChI=1S/C17H14N2OS/c1-21-17-18-15(12-13-8-4-2-5-9-13)16(20)19(17)14-10-6-3-7-11-14/h2-12H,1H3/b15-12-

InChI Key

PBSGPWXEACCHLT-QINSGFPZSA-N

Isomeric SMILES

CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3

Canonical SMILES

CSC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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